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Compound Name:

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-
Cyclohexylpiperazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of 1-Cyclohexylpiperazine
dihydrochloride, a pivotal building block in modern medicinal chemistry. Designed for
researchers, scientists, and drug development professionals, this document moves beyond a
simple data repository. It provides a foundational understanding of the compound's
spectroscopic characteristics, grounded in its molecular structure, and details a validated
synthetic pathway. The causality behind experimental observations and procedural choices is
elucidated to empower researchers in their own analytical and synthetic endeavors.

Introduction and Physicochemical Properties

1-Cyclohexylpiperazine is a disubstituted piperazine derivative recognized for its utility as an
intermediate in the synthesis of diverse pharmaceutical agents.[1] The cyclohexyl group
enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.[1]
In many synthetic and application contexts, the compound is handled as its dihydrochloride salt
to improve stability and aqueous solubility. This guide focuses on this salt form (C10H22CIz2Nz2),
providing the critical analytical data required for its unambiguous identification and use.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine and its Dihydrochloride Salt
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Property Value Source

1-Cyclohexylpiperazine
Chemical Name Y yiPip

Dihydrochloride
1-cyclohexylpiperazine
Synonym(s) Y y PP [2]
hydrochloride
Molecular Formula C10H22CI2Nz2 [2]
Molecular Weight 241.20 g/mol [2]
CAS Number 245487-40-5 [2]
White to light yellow powder or
Appearance [3]
lump
Melting Point (Free Base) 28-32 °C [4115]
Molecular Weight (Free Base) 168.28 g/mol [6][7]
CAS Number (Free Base) 17766-28-8 [31[6]

Molecular Structure and Its Spectroscopic
Implications

The structure of 1-Cyclohexylpiperazine dihydrochloride consists of a saturated six-
membered piperazine ring and a cyclohexyl ring linked via a C-N bond. In the dihydrochloride
form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium centers,
each associated with a chloride counter-ion. This protonation is the most significant structural
feature influencing the spectroscopic data, particularly in IR and NMR.

Caption: Structure of 1-Cyclohexylpiperazine Dihydrochloride.

Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule,
causing vibrations of its chemical bonds. The frequencies of these absorptions are
characteristic of the types of bonds and functional groups present. For 1-
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Cyclohexylpiperazine dihydrochloride, the most informative regions are the N-H stretching
region and the C-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol.

e Record a background spectrum of the empty ATR stage.

e Place a small amount of the solid 1-Cyclohexylpiperazine dihydrochloride powder onto

the crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the sample spectrum over a range of 4000-400 cm~1.

» The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm™2).

Data Interpretation: The key to interpreting the IR spectrum is recognizing the absorptions from
the protonated amine and the aliphatic rings.

Table 2: Characteristic IR Absorption Bands for 1-Cyclohexylpiperazine Dihydrochloride
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Wavenumber

(cm™)

Vibration Type

Functional Group

Rationale and
Expected
Appearance

~2700-2400

N-H Stretch

Secondary
Ammonium (Rz2N*Hz)

This is a hallmark of
an amine salt. The
absorption is typically
very broad and strong
due to hydrogen
bonding with the
chloride counter-ions.
It often shows multiple

sub-peaks.

2950-2850

C-H Stretch

Aliphatic (CH, CH2)

Strong, sharp
absorptions
corresponding to the
symmetric and
asymmetric stretching
of C-H bonds in the
cyclohexyl and

piperazine rings.

~1600-1500

N-H Bend

Secondary
Ammonium (RzN*H2)

A medium to strong
absorption for the
scissoring vibration of
the N*-H bonds.

1470-1440

C-H Bend

Aliphatic (CH2)

Scissoring and
bending vibrations of
the methylene groups

in both rings.

~1100-1000

C-N Stretch

Aliphatic Amine

C-N stretching
vibrations are
expected in this

region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides
detailed information about the molecular structure, including the connectivity and chemical
environment of atoms. For this molecule, *H NMR identifies the types and number of hydrogen
atoms, while 13C NMR does the same for carbon atoms.

Experimental Protocol (*H and 13C NMR):

e Dissolve 5-10 mg of 1-Cyclohexylpiperazine dihydrochloride in ~0.6 mL of a suitable
deuterated solvent (e.g., D20 or DMSO-ds). D20 is often preferred for amine salts as the N-
H protons will exchange with deuterium, causing their signal to disappear, which aids in peak
assignment.

o Transfer the solution to a 5 mm NMR tube.
e Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

e For H NMR, typical acquisition includes 16-32 scans. For 13C NMR, more scans are required
due to the low natural abundance of the 13C isotope.

o Process the data (Fourier transform, phase correction, and baseline correction) and
reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

IH NMR Data Interpretation:

Table 3: Predicted *H NMR Chemical Shifts (8) for 1-Cyclohexylpiperazine Dihydrochloride
(in D20)
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Chemical Shift

(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~3.5-3.2

Broad Multiplet

9H

Piperazine CHz,
Cyclohexyl CH-N

Protons on
carbons adjacent
to the electron-
withdrawing N+
atoms are
significantly
deshielded and
shifted downfield.
The signals from
the piperazine
and the
cyclohexyl
methine proton

often overlap.

~2.2-1.8

Multiplet

4H

Cyclohexyl CH2
(axial, adjacent
to CH-N)

These protons
are part of the

cyclohexyl ring.

~1.8-1.5

Multiplet

4H

Cyclohexyl CHz

(equatorial/axial)

Remaining
cyclohexyl
protons further
from the nitrogen

atom.

~1.4-1.1

Multiplet

2H

Cyclohexyl CHz
(equatorial,
distant)

The most upfield
signals,
corresponding to
the cyclohexyl
protons furthest
from the

piperazine ring.

Variable (~9-7 in
DMSO-ds)

Broad Singlet

2H

N*-H

In a non-
exchanging
solvent like
DMSO-ds, the
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ammonium
protons would be
visible as a
broad signal. In
D20, this signal

disappears.

13C NMR Data Interpretation:

Table 4: Predicted 13C NMR Chemical Shifts (d) for 1-Cyclohexylpiperazine Dihydrochloride

Chemical Shift (6, ppm) Assignment Rationale

The methine carbon directly

attached to the nitrogen is the
~60-55 Cyclohexyl C-N ]

most downfield of the

cyclohexyl carbons.

Carbons in the piperazine ring
~48-45 Piperazine C-N are deshielded due to their

proximity to the two N+ atoms.

Carbons adjacent to the C-N

~30-28 Cyclohexyl C2/Ce ] )
carbon in the cyclohexyl ring.
Carbons at the beta position
~25-24 Cyclohexyl Cs/Cs relative to the piperazine
substituent.
The carbon at the para
~24-23 Cyclohexyl Ca position, furthest from the

nitrogen substituent.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-
charge ratio (m/z). It is used to determine the molecular weight and deduce the structure from
fragmentation patterns. Electrospray lonization (ESI) is ideal for pre-charged molecules like
amine salts.
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Experimental Protocol (ESI-MS):

e Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or
acetonitrile/water).

« Infuse the solution directly into the ESI source of the mass spectrometer.

o Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
» As the solvent evaporates, ions are released and enter the mass analyzer.

e Acquire the spectrum in positive ion mode.

Data Interpretation: The dihydrochloride salt will dissociate in solution. The analysis will detect
the protonated free base [CioH20N2 + H]*.

o Expected Molecular lon: m/z = 169.17 [M+H]* (for the free base, C1ioH20Nz2)

o Fragmentation: The primary fragmentation pathways involve cleavage of the C-N bond
connecting the two rings or fragmentation within the rings themselves.

[M+H]*
m/z = 169.17

- CeHa1e - C2HaN®

i Loss of Cyclohexyl Radi i i Ring Openinvi & Cleavage i i ss of Ethyleneimine i
I L b :
i Piperazine Fragment | | i Cyclohexyl-containing Fragment i i Fragment |
i m/z = 87.09 ¥ m/z = 112.12 1 (mfz = 126.13 i

1 I |

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for [M+H]* of 1-Cyclohexylpiperazine.

Validated Synthesis Protocol
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The preparation of 1-Cyclohexylpiperazine dihydrochloride is reliably achieved via a two-
step process involving N-alkylation of a protected piperazine followed by deprotection and salt
formation.[8][9] This method avoids handling free piperazine and ensures clean conversion to
the desired salt.

Experimental Workflow:

Cyclohexyl Bromide
+ 1-Boc-piperazine

Condition: Reflux

e — Sl 2 DGl & Setl Fanm i Purification - .
Intermediate: R t C Hel 1-C Fl'":‘ Prlotjucl, .
T eagent: Conc. . -Cyclohexylpiperazine
4-Boc-1-cyclohexylpiperazine Solvent: Ethanol Pulping wqh Isopropanol, Dihydrochloride

Click to download full resolution via product page
Caption: Synthetic workflow for 1-Cyclohexylpiperazine Dihydrochloride.
Step-by-Step Protocol:
o Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine.[9]

o To a reaction vessel charged with anhydrous acetonitrile, add 1-Boc-piperazine (1.0 eq),
cyclohexyl bromide (1.1 eq), and potassium carbonate (1.1 eq) under stirring.

o Causality: Potassium carbonate acts as a mild inorganic base to neutralize the HBr formed
during the Sn2 reaction, driving the equilibrium towards the product. Acetonitrile is a
suitable polar aprotic solvent for this reaction.

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
o After completion, cool the reaction to room temperature and filter off the inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-
cyclohexylpiperazine, typically as an oil.

o Step 2: Preparation of 1-Cyclohexylpiperazine Dihydrochloride.[9]

o Dissolve the crude intermediate from Step 1 in absolute ethanol.
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o At room temperature, slowly add concentrated hydrochloric acid (~2.5 eq). Caution: This
reaction is exothermic and generates gas (COz and isobutene from Boc cleavage).

o Causality: The strong acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting
group. The excess HCI then protonates both nitrogen atoms of the piperazine ring to form
the stable dihydrochloride salt.

o Heat the mixture to reflux for 1-2 hours to ensure complete deprotection.
o Cool the reaction mixture and remove the solvent by distillation under reduced pressure.
o Add isopropanol to the residue and stir to form a slurry ("pulping”).

o Causality: The dihydrochloride salt is poorly soluble in isopropanol, allowing it to
precipitate while impurities may remain in the solvent.

o Collect the solid product by filtration, wash with a small amount of cold isopropanol, and
dry under vacuum to yield pure 1-Cyclohexylpiperazine dihydrochloride.

Applications in Drug Development and Research

1-Cyclohexylpiperazine is a valuable scaffold in medicinal chemistry, primarily serving as a
precursor for more complex molecules.[1][10]

o Scaffold for CNS Agents: The piperazine core is a well-known "privileged structure” in
neuroscience drug discovery. Its derivative, 1-Cyclohexylpiperazine, is used to synthesize
compounds targeting neurological disorders.[1]

o Sigma Receptor Ligands: It is a known precursor for ligands of sigma-1 (01) and sigma-2 (02)
receptors, which are implicated in various neurological and psychiatric conditions, giving
these compounds diagnostic and therapeutic potential.[11]

e Modulation of Physicochemical Properties: The introduction of the cyclohexyl group
increases the lipophilicity of the final molecule, which can be strategically used to enhance
properties like blood-brain barrier penetration or oral bioavailability.[1]

o Material Science: The free base has been used to develop novel luminescent materials,
indicating its utility beyond pharmaceuticals.[11]
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Conclusion

1-Cyclohexylpiperazine dihydrochloride possesses a distinct spectroscopic profile that is
readily interpretable. The presence of the protonated piperazine ring is clearly evidenced by a
broad N-H stretching band in the IR spectrum and the significant downfield shift of adjacent
protons and carbons in NMR spectra. Mass spectrometry confirms the molecular weight of the
corresponding free base. The robust and scalable synthesis makes this compound an
accessible and indispensable tool for researchers in drug discovery and material science,
providing a versatile platform for chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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